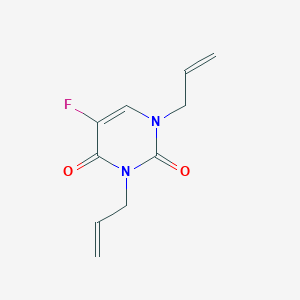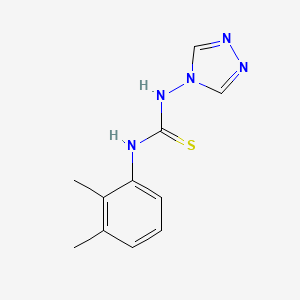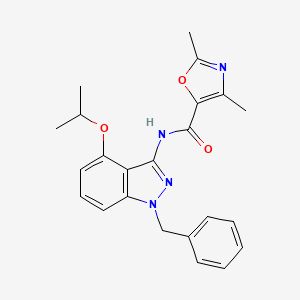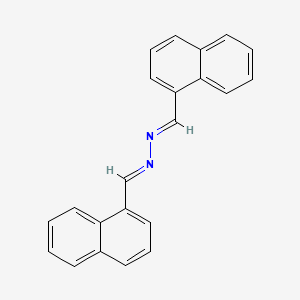
5-FLUORO-1,3-BIS(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-1,3-bis(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a synthetic organic compound that belongs to the class of fluorinated pyrimidines. These compounds are of significant interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1,3-bis(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as fluorinated precursors and pyrimidine derivatives.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under controlled temperatures and pressures, often in the presence of catalysts or specific reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques.
化学反応の分析
Types of Reactions
5-Fluoro-1,3-bis(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-fluoro-1,3-bis(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The fluorine atom often enhances the compound’s binding affinity and stability, leading to more potent biological effects.
類似化合物との比較
Similar Compounds
5-Fluorouracil: A well-known fluorinated pyrimidine used in cancer treatment.
1,3-Bis(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione: A non-fluorinated analog with potentially different biological activities.
Uniqueness
5-Fluoro-1,3-bis(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to the presence of both fluorine and prop-2-en-1-yl groups, which can significantly influence its chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
5-fluoro-1,3-bis(prop-2-enyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c1-3-5-12-7-8(11)9(14)13(6-4-2)10(12)15/h3-4,7H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHNGVYFDANKTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C(=O)N(C1=O)CC=C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methyl-N-(4-{[(5-methyl-2-thienyl)methyl]amino}phenyl)propanamide](/img/structure/B5598113.png)
![1-cyclopropyl-4-{[4-(3,4-difluorobenzoyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5598117.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-(5-methyl-2-methylsulfanylthiophen-3-yl)methylideneamino]triazole-4-carboxamide](/img/structure/B5598123.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide](/img/structure/B5598140.png)

![2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE](/img/structure/B5598154.png)

![[7-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-3,4-dihydro-1H-isoquinolin-2-yl]-(5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B5598170.png)
![N-(3-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5598197.png)

![methyl 4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}benzoate](/img/structure/B5598211.png)
![2-{1-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5598212.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-methylpropanoate](/img/structure/B5598219.png)

